Roxithromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Liquid Chromatographic Determination

Field: Analytical Chemistry

Application Summary: Roxithromycin is used in the development of a stability-indicating, reversed-phase liquid chromatographic method. This method is used for the determination of Roxithromycin in the presence of its forced alkaline, oxidative, and ultraviolet degradation products .

Method of Application: Reversed-phase chromatography is conducted using an ODS C18 column at ambient temperature with ultraviolet detection at 215 nm. A mobile phase consisting of 0.03 M potassium dihydrogen phosphate buffer–methanol (40:60, v/v) adjusted to pH 4.5 is used for the separation of the studied drug and its degradation products at a flow rate of 1 mL/min .

Results: The method showed good linearity over the concentration range of 10.0–150.0 µg/mL with a detection limit of 2.5 µg/mL and quantification limit of 8.4 µg/mL. The proposed method was successfully applied for the analysis of Roxithromycin in its commercial tablets .

Degradation by Hydroxyl Radical

Field: Environmental Science and Pollution Research

Application Summary: Roxithromycin is studied for its degradation by hydroxyl radical (·OH) generated by UV/H2O2. This research is important for understanding the fate of Roxithromycin in the environment .

Method of Application: The degradation of Roxithromycin by UV/H2O2 with varying light irradiation intensity, initial Roxithromycin concentration, and H2O2 concentration in pure water and wastewater is investigated .

Results: The degradation of Roxithromycin by UV/H2O2 followed pseudo-first-order kinetics. The second-order rate constant for the reaction between Roxithromycin and ·OH is 5.68±0.34×10^9/M/s. The degradation rate of Roxithromycin increased with the pH .

Antibacterial Activity

Field: Pharmacology and Clinical Medicine

Application Summary: Roxithromycin is a semi-synthetic macrolide antibiotic with antibacterial activity. It is used in the treatment of various infections, including respiratory, urinary, and soft tissue infections .

Method of Application: Roxithromycin prevents bacteria from growing by interfering with their protein synthesis. It binds to the subunit 50S of the bacterial ribosome, thus inhibiting the synthesis of peptides .

Results: Roxithromycin has been shown to be more effective against certain Gram-negative bacteria, particularly Legionella pneumophila. It exhibits increased chemical stability and higher concentrations of antibiotic in the serum after oral administration than erythromycin .

Anti-Inflammatory Activity

Field: Pharmacology and Immunology

Application Summary: Roxithromycin has been shown to have anti-inflammatory activity, which likely depends on its ability to prevent the production of proinflammatory mediators and cytokines . This suggests that Roxithromycin can exert therapeutic effects independently of its antibacterial activity .

Method of Application: The anti-inflammatory activity of Roxithromycin is studied in vitro and in vivo. It is found to decrease eosinophil and neutrophil counts, inhibit neutrophil migration and oxidative burst activity in phagocytes, and decrease concentrations of various cytokines in nasopharyngeal secretions, sputum, or bronchoalveolar lavage samples .

Results: The studies suggest that Roxithromycin has significant anti-inflammatory effects, which could be potentially useful in the treatment of airway diseases .

Bioavailability Enhancement

Field: Pharmacokinetics and Drug Delivery

Application Summary: Roxithromycin is studied for its bioavailability enhancement. The bioavailability of a drug is an important factor because it defines the dose of the drug to be administered for its desired therapeutic effect .

Method of Application: The bioavailability of Roxithromycin is investigated following intravenous, intraportal, oral, and intraduodenal routes of administration . The study compares the roles of gastrointestinal absorption and hepatic extraction as barriers to oral bioavailability for Roxithromycin .

Results: Upon intraduodenal dosing, the bioavailability of Roxithromycin increased by 1.3–3-fold, suggesting some loss due to gastric instability . Following portal vein administration, no hepatic first pass effect was observed with Roxithromycin .

Anti-Cancer Activity

Field: Oncology and Pharmacology

Application Summary: Roxithromycin has been studied for its potential anti-cancer activity. Some studies have shown that it can selectively induce cancer cell death, inhibiting the proliferation of certain cancer cells more effectively than other cells .

Method of Application: The anti-cancer activity of Roxithromycin is studied in vitro. It is found to inhibit the proliferation of cancer cells, such as HeLa cells .

Results: The studies suggest that Roxithromycin has significant anti-cancer effects, which could be potentially useful in the treatment of certain types of cancer .

Pharmacokinetics

Application Summary: Roxithromycin has been studied for its pharmacokinetic properties. Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, rate of absorption, distribution, metabolism, and excretion .

Method of Application: The pharmacokinetics of Roxithromycin is investigated in humans. It is found to be rapidly absorbed from the gastrointestinal tract, diffusing into most tissues and phagocytes .

Results: Roxithromycin is eliminated with a half-life of about 10 hoursApproximately 53% is excreted in the feces and about 10% of the dose is eliminated in urine .

Antimalarial Activity

Field: Pharmacology and Tropical Medicine

Application Summary: Roxithromycin has been shown to possess antimalarial activity. This suggests that it could be potentially useful in the treatment and prevention of malaria .

Method of Application: The antimalarial activity of Roxithromycin is studied in vitro and in vivo. It is found to be effective against Plasmodium falciparum, the parasite that causes malaria .

Results: The studies suggest that Roxithromycin has significant antimalarial effects, which could be potentially useful in the treatment and prevention of malaria .

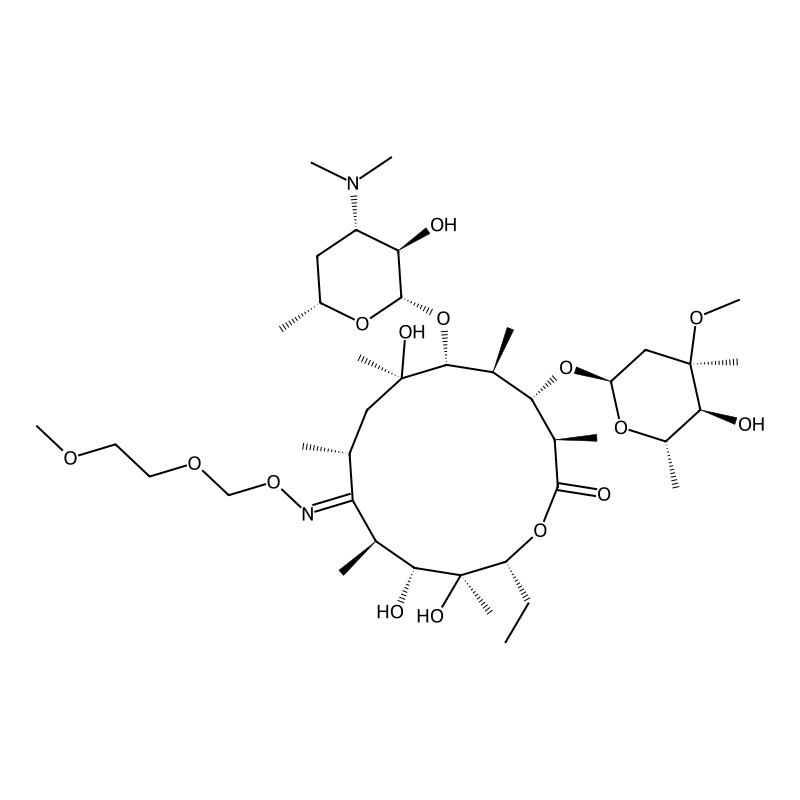

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is characterized by its 14-membered lactone ring, with a unique N-oxime side chain that enhances its stability and lipophilicity, allowing it to resist inactivation by acidic conditions. This modification makes roxithromycin effective in treating various bacterial infections, particularly in the respiratory tract, urinary system, and soft tissues. It was patented in 1980 and approved for medical use in 1987, gaining popularity for its efficacy and relatively favorable side effect profile compared to other antibiotics .

Roxithromycin acts as a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly []. It achieves this by binding to the 50S subunit of the bacterial ribosome, which is essential for protein synthesis. This binding disrupts the ability of the ribosome to translate messenger RNA into proteins, thereby halting bacterial growth [].

Physical and Chemical Properties

Roxithromycin exhibits broad-spectrum antibacterial activity against a variety of pathogens. It is effective against:

- Staphylococcus spp.

- Streptococcus spp.

- Moraxella catarrhalis

- Mycoplasma pneumoniae

- Legionella pneumophila

- Chlamydia trachomatis

The drug demonstrates higher concentrations in polymorphonuclear leukocytes and macrophages, enhancing its intracellular bactericidal activity. Roxithromycin's pharmacokinetic profile allows for sustained therapeutic levels in tissues, making it particularly effective for treating infections caused by both gram-positive and certain gram-negative bacteria .

The synthesis of roxithromycin involves modifying erythromycin to enhance its stability and efficacy. The key steps include:

- Oxime Formation: The carbonyl group at position C9 of erythromycin is converted into an oxime derivative (9-[O-(2-methoxyethoxy)methyl]oxime).

- Chemical Modifications: These modifications increase lipophilicity and resistance to acid degradation, improving bioavailability.

- Purification: The final product is purified to ensure the removal of any unreacted starting materials or by-products.

These synthetic methods allow for the production of roxithromycin with consistent quality and potency .

Roxithromycin is primarily used in clinical settings for:

- Treating respiratory infections (e.g., pneumonia, bronchitis)

- Managing urinary tract infections

- Addressing skin and soft tissue infections

- Treating orodental infections

- Serving as part of combination therapies for Helicobacter pylori eradication

Its efficacy against opportunistic infections also makes it valuable for patients with compromised immune systems, such as those with human immunodeficiency virus .

- Warfarin: Co-administration can increase prothrombin time, necessitating monitoring of coagulation parameters.

- Theophylline: Some studies indicate increased plasma concentrations; monitoring may be required.

- Antacids: Food intake can delay absorption; therefore, it is recommended to take roxithromycin on an empty stomach or at least 15 minutes before meals .

Roxithromycin shares similarities with other macrolide antibiotics but has distinct characteristics that set it apart. Here are some comparable compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Erythromycin | Parent compound; broad-spectrum activity | Less stable in acidic environments |

| Clarithromycin | OCH₃ group at C6; improved activity against some bacteria | Better oral bioavailability than erythromycin |

| Azithromycin | 15-membered ring; longer half-life | Enhanced tissue penetration and longer duration of action |

| Spiramycin | Derived from Streptomyces ambofaciens | Effective against protozoan infections |

Roxithromycin's unique oxime side chain contributes to its enhanced stability and lipophilicity compared to these other macrolides, making it particularly effective in specific clinical scenarios .

Systematic IUPAC Name

Roxithromycin’s systematic IUPAC name reflects its stereochemistry and substituents:

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-10-{[(2-methoxyethoxy)methoxy]imino}-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one.

CAS Registry Number and Regulatory Identifiers

Key identifiers for regulatory and chemical tracking:

| Identifier | Value |

|---|---|

| CAS Registry Number | 80214-83-1 |

| European Community (EC) | 617-007-5 |

| UNII | 21KOF230FA |

| DrugBank ID | DB00778 |

| KEGG ID | D01710 |

| ATC Code | J01FA06 (Macrolides) |

Source: PubChem, DrugBank, ChemicalBook.

The conversion of erythromycin to roxithromycin follows a well-established two-step synthetic pathway that has undergone extensive optimization for industrial applications [1] [7] [8]. The process begins with the formation of 9-(E)-erythromycin oxime, followed by selective etherification to yield the final product.

Primary Synthetic Route

The initial transformation involves the reaction of erythromycin with hydroxylamine hydrochloride in the presence of a suitable base [1] [5]. Historical approaches utilized various basic conditions, with early methods employing sodium carbonate in absolute methanol, achieving yields of approximately 50% [1]. Subsequent developments introduced triethylamine as the preferred base, operating under controlled pH conditions ranging from 6.5 to 6.9 [1] [6].

The optimized oximation reaction employs erythromycin thiocyanate as the starting material, which reacts with hydroxylamine hydrochloride in methanol under carefully controlled conditions [1]. The reaction mixture is maintained at temperatures between 50°C and 60°C for 20 to 30 hours, with continuous monitoring via high-performance liquid chromatography to ensure complete conversion [1] [6]. This process typically achieves yields ranging from 85% to 96%, representing a substantial improvement over earlier methodologies [1].

Mechanistic Considerations

The oximation reaction proceeds through a nucleophilic addition-elimination mechanism, where hydroxylamine attacks the carbonyl carbon at the 9-position of erythromycin [5]. The formation of the oxime functionality is crucial for subsequent acid stability, as it prevents the acid-catalyzed degradation pathways that plague erythromycin in gastric conditions [3] [5].

The stereochemistry of the oxime formation predominantly favors the (E)-configuration, which is essential for the biological activity of the final product [1] [5]. The E/Z ratio typically exceeds 90:10, with modern processes achieving even higher selectivity through optimized reaction conditions [9].

Second-Step Etherification

The conversion of 9-(E)-erythromycin oxime to roxithromycin involves the selective etherification of the oxime oxygen with (2-methoxyethoxy)methyl chloride [7] [10] [11]. This reaction is typically performed in acetone or ethyl acetate at low temperatures (0°C to 5°C) in the presence of sodium ethoxide or sodium methoxide [7] [10].

The etherification reaction demonstrates remarkable efficiency, with reaction times of 2 to 6 hours and yields consistently exceeding 90% [7] [10]. The use of metal alkoxides as bases provides superior results compared to traditional inorganic bases, offering faster reaction rates and improved selectivity [10] [12].

Key Intermediate Compounds

The synthesis of roxithromycin involves several critical intermediates, each playing a vital role in the overall manufacturing process [1] [13] [14]. Understanding the properties and behavior of these compounds is essential for optimizing production efficiency and product quality.

9-(E)-Erythromycin Oxime

9-(E)-Erythromycin oxime serves as the primary intermediate in roxithromycin synthesis, with molecular formula C37H68N2O13 and molecular weight 748.9 g/mol [1] [15]. This compound exhibits significantly improved acid stability compared to erythromycin, making it an ideal precursor for further derivatization [1] [5].

The oxime intermediate demonstrates enhanced solubility characteristics in organic solvents while maintaining reduced solubility in aqueous media [14]. This property profile facilitates efficient purification and isolation procedures during industrial processing. The compound exhibits a melting point range of 154°C to 158°C, providing thermal stability suitable for large-scale operations [1].

Process-Related Impurities

During the synthesis of roxithromycin, several process-related impurities can form, requiring careful monitoring and control [16] [13] [11]. The most significant impurity is 3′-[[(2-methoxyethoxy)methyl] erythromycin A oxime chloride (CAS 151750-47-9), which forms as a side product during the etherification reaction [13] [17].

This chlorinated impurity, with molecular formula C41H77ClN2O15 and molecular weight 873.5 g/mol, results from competing alkylation reactions at alternative hydroxyl sites [13]. Modern synthetic protocols employ optimized reaction conditions and purification procedures to maintain this impurity below 0.5% in the final product, as mandated by European Pharmacopoeia standards [11].

Triethylamine Recovery

An important aspect of the industrial process involves the recovery and recycling of triethylamine, which serves as both a base and a solvent in the oximation step [1] [6]. The process achieves triethylamine recovery rates exceeding 85%, significantly reducing production costs and environmental impact [1]. The recovered triethylamine maintains high purity (>99%) and can be directly recycled into subsequent production batches [1].

Industrial-Scale Production Methods

The commercial production of roxithromycin has evolved through multiple generations of process development, each addressing specific challenges related to yield, cost, environmental impact, and product quality [8] [18] [6] [19].

Traditional Manufacturing Approaches

Early industrial processes for roxithromycin production faced significant challenges related to low yields, excessive reagent consumption, and complex purification procedures [1] [6]. The traditional carbonate method, while chemically viable, proved economically unfavorable due to yields of only 48% to 65% and reaction times extending to 72 hours [1].

The introduction of triethylamine-based systems represented a substantial improvement, achieving yields of 75% to 95% with reduced reaction times [1] [6]. However, these processes still required substantial amounts of hydroxylamine hydrochloride (8 to 25 equivalents) and generated significant quantities of inorganic waste [1].

Modern Optimized Processes

Contemporary industrial production employs sophisticated process control systems that optimize multiple parameters simultaneously [1] [8] [18]. The current state-of-the-art process utilizes a two-stage approach with integrated solvent recovery and waste minimization strategies.

The optimized industrial process begins with the oximation reaction using erythromycin thiocyanate, triethylamine, and hydroxylamine hydrochloride in methanol [1]. The reaction is conducted at controlled temperatures with continuous pH monitoring to maintain optimal conditions (pH 6.5-6.9) [1]. Following completion of the oximation, the system undergoes controlled cooling and water addition to precipitate the oxime intermediate [1].

The second stage involves dissolving the isolated oxime in acetone, followed by treatment with sodium ethoxide and (2-methoxyethoxy)methyl chloride at 0°C to 5°C [7] [11]. This etherification reaction proceeds rapidly (2-6 hours) with high selectivity and minimal side product formation [10].

Process Integration and Solvent Recovery

Modern roxithromycin manufacturing facilities incorporate sophisticated solvent recovery systems that significantly reduce production costs and environmental impact [1] [20]. Methanol recovery rates exceed 95%, while triethylamine recovery achieves 85% to 90% efficiency [1]. These recovered solvents undergo purification and quality testing before reuse in subsequent production cycles.

The integration of process analytical technology enables real-time monitoring of critical process parameters, including temperature, pH, and reactant concentrations [1]. High-performance liquid chromatography systems provide continuous monitoring of reaction progress and product quality, ensuring consistent batch-to-batch performance [1].

Quality Control and Purification

Industrial-scale roxithromycin production incorporates multiple purification stages to ensure product quality meets pharmaceutical standards [18] [11]. The primary purification method involves crystallization from ethanol-water mixtures, which effectively removes process-related impurities while maintaining high product recovery [11].

Advanced crystallization techniques employ controlled cooling rates and seeding strategies to optimize crystal morphology and purity [11]. The final product typically achieves purities exceeding 98% with impurity H levels below 0.5%, meeting European Pharmacopoeia requirements [11].

Economic and Environmental Considerations

The economic viability of roxithromycin production depends heavily on process efficiency, raw material costs, and waste management strategies [8] [6] [21]. Current market projections indicate steady growth in roxithromycin demand, with the global market expected to reach approximately 1.5 billion USD by 2032 [21].

Manufacturing cost optimization focuses on several key areas: raw material utilization efficiency, solvent recovery rates, energy consumption, and waste treatment costs [6] [19]. The implementation of continuous processing technologies and advanced process control systems has reduced manufacturing costs by approximately 25% to 30% compared to traditional batch operations [19].

Environmental impact mitigation represents a critical consideration in modern roxithromycin production [6] [22]. Advanced waste treatment systems ensure that pharmaceutical effluents meet stringent environmental standards, while solvent recovery programs minimize volatile organic compound emissions [6].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges that require careful consideration [19] [9] [23]. Critical scale-up parameters include heat and mass transfer limitations, mixing efficiency, temperature control, and reaction kinetics [19].

Successful scale-up campaigns have demonstrated the robustness of optimized roxithromycin synthesis protocols [9] [23]. Pilot plant studies involving 30 to 90 kilogram batches have consistently achieved yields and purities comparable to laboratory-scale preparations [9]. These results validate the scalability of current synthetic methodologies and support commercial implementation.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Roxithromycin is a semi-synthetic derivative of the macrolide antibiotic erythromycin that includes an N-oxime side chain on the lactone ring, with antibacterial and anti-malarial activities. Roxithromycin binds to the subunit 50S of the bacterial ribosome, which inhibits bacterial protein synthesis and leads to inhibition of bacterial cell growth and replication.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA06 - Roxithromycin

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Choi Y, Koh SJ, Lee HS, Kim JW, Gwan Kim B, Lee KL, Kim JS. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice. Exp Biol Med (Maywood). 2015 Dec;240(12):1664-71. doi: 10.1177/1535370215591829. Epub 2015 Jun 18. PubMed PMID: 26088864; PubMed Central PMCID: PMC4935332.

3: Dai YR, Wu HY, Wu LQ, Xu H, Yin J, Yan SS, Zeng WX. Roxithromycin reduces the viability of cultured airway smooth muscle cells from a rat model of asthma. Eur Rev Med Pharmacol Sci. 2014;18(23):3564-72. PubMed PMID: 25535124.

4: Choe HS, Lee SJ, Han CH, Shim BS, Cho YH. Clinical efficacy of roxithromycin in men with chronic prostatitis/chronic pelvic pain syndrome in comparison with ciprofloxacin and aceclofenac: a prospective, randomized, multicenter pilot trial. J Infect Chemother. 2014 Jan;20(1):20-5. doi: 10.1016/j.jiac.2013.07.010. Epub 2013 Dec 11. PubMed PMID: 24462419.

5: Britzi M, Berkovitch M, Soback S, Leibovitz A, Segal R, Smagarinsky M, Lubart E. Roxithromycin Pharmacokinetics in Hospitalized Geriatric Patients: Oral Administration of Whole Versus Crushed Tablets. Ther Drug Monit. 2015 Aug;37(4):512-5. doi: 10.1097/FTD.0000000000000203. PubMed PMID: 26186658.

6: Agbokponto JE, Luo Z, Liu R, Liu Z, Liang M, Ding L. Study of pharmacokinetic interaction of paroxetine and roxithromycin on bencycloquidium bromide in healthy subjects. Eur J Pharm Sci. 2015 Mar 10;69:37-43. doi: 10.1016/j.ejps.2014.12.019. Epub 2015 Jan 2. PubMed PMID: 25559065.

7: Svanström H, Pasternak B, Hviid A. Use of clarithromycin and roxithromycin and risk of cardiac death: cohort study. BMJ. 2014 Aug 19;349:g4930. doi: 10.1136/bmj.g4930. PubMed PMID: 25139799; PubMed Central PMCID: PMC4138354.

8: Wosicka-Frąckowiak H, Cal K, Stefanowska J, Główka E, Nowacka M, Struck-Lewicka W, Govedarica B, Pasikowska M, Dębowska R, Jesionowski T, Srčič S, Markuszewski MJ. Roxithromycin-loaded lipid nanoparticles for follicular targeting. Int J Pharm. 2015 Nov 30;495(2):807-15. doi: 10.1016/j.ijpharm.2015.09.068. Epub 2015 Oct 9. PubMed PMID: 26456292.

9: Suke SG, Chahande AD, Kasliwal RH, Asnani AJ. Roxithromycin potency quantification in pharmaceutical preparation by applying a validated bioassay method and comparison with HPLC analysis. Ann Pharm Fr. 2015 Sep;73(5):340-50. doi: 10.1016/j.pharma.2015.04.007. Epub 2015 May 26. PubMed PMID: 26021576.

10: Morimura S, Sugaya M, Kai H, Miyagaki T, Asano Y, Tada Y, Kadono T, Murakami T, Sato S. Depsipeptide and roxithromycin induce apoptosis of lymphoma cells by blocking extracellular signal-regulated kinase activation. J Dermatol. 2014 Jan;41(1):57-62. doi: 10.1111/1346-8138.12351. PubMed PMID: 24438145.

11: Wu LQ, Wang RL, Dai YR, Li FQ, Wu HY, Yan SS, Wang LR, Jin LD, Xia XD. Roxithromycin suppresses airway remodeling and modulates the expression of caveolin-1 and phospho-p42/p44MAPK in asthmatic rats. Int Immunopharmacol. 2015 Feb;24(2):247-255. doi: 10.1016/j.intimp.2014.11.015. Epub 2014 Nov 25. PubMed PMID: 25479721.

12: Lee JH, Park YJ, Oh JH, Lee YJ. Decrease in gastrointestinal absorption of roxithromycin in bile duct cannulated rats due to depletion of bile salts. Biopharm Drug Dispos. 2013 Sep;34(6):360-4. doi: 10.1002/bdd.1845. Epub 2013 May 23. PubMed PMID: 23703541.

13: Takakusagi K, Takakusagi Y, Suzuki T, Toizaki A, Suzuki A, Kawakatsu Y, Watanabe M, Saito Y, Fukuda R, Nakazaki A, Kobayashi S, Sakaguchi K, Sugawara F. Multimodal biopanning of T7 phage-displayed peptides reveals angiomotin as a potential receptor of the anti-angiogenic macrolide Roxithromycin. Eur J Med Chem. 2015 Jan 27;90:809-21. doi: 10.1016/j.ejmech.2014.12.015. Epub 2014 Dec 12. PubMed PMID: 25528335.

14: Skovbølling SL, Lindelof M. [Myopathy and rhabdomyolysis after treatment with simvastatin, amlodipine, and roxithromycin]. Ugeskr Laeger. 2014 Oct 6;176(41). pii: V04140212. Danish. PubMed PMID: 25331664.

15: Rocas P, Hoyos-Nogués M, Rocas J, Manero JM, Gil J, Albericio F, Mas-Moruno C. Installing multifunctionality on titanium with RGD-decorated polyurethane-polyurea roxithromycin loaded nanoparticles: toward new osseointegrative therapies. Adv Healthc Mater. 2015 Sep 16;4(13):1956-60. doi: 10.1002/adhm.201500245. Epub 2015 Aug 14. PubMed PMID: 26274361.

16: Liu J, Lu G, Wang Y, Yan Z, Yang X, Ding J, Jiang Z. Bioconcentration, metabolism, and biomarker responses in freshwater fish Carassius auratus exposed to roxithromycin. Chemosphere. 2014 Mar;99:102-8. doi: 10.1016/j.chemosphere.2013.10.036. Epub 2013 Nov 8. PubMed PMID: 24210552.

17: Wahba ME. Liquid chromatographic determination of roxithromycin: application to stability studies. J Chromatogr Sci. 2013 Jan;51(1):44-52. doi: 10.1093/chromsci/bms104. Epub 2012 Jun 19. PubMed PMID: 22718747.

18: Das S, Mondal S, Dey JK. Roxithromycin-induced toxic epidermal necrolysis. Ther Drug Monit. 2012 Aug;34(4):359-62. doi: 10.1097/FTD.0b013e318260b087. PubMed PMID: 22777150.

19: Aucamp M, Stieger N, Barnard N, Liebenberg W. Solution-mediated phase transformation of different roxithromycin solid-state forms: Implications on dissolution and solubility. Int J Pharm. 2013 Jun 5;449(1-2):18-27. doi: 10.1016/j.ijpharm.2013.03.048. Epub 2013 Apr 8. PubMed PMID: 23578825.

20: Ding J, Zhang F, Zhang X, Wang L, Wang C, Zhao Q, Xu Y, Ding L, Ren N. Determination of roxithromycin from human plasma samples based on magnetic surface molecularly imprinted polymers followed by liquid chromatography-tandem mass spectromer. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:221-228. doi: 10.1016/j.jchromb.2015.08.001. Epub 2015 Aug 4. PubMed PMID: 26300321.